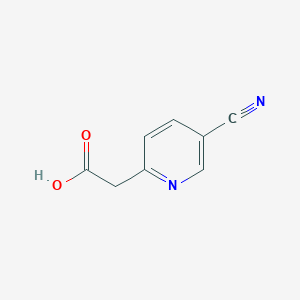

2-(5-Cyanopyridin-2-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-cyanopyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-1-2-7(10-5-6)3-8(11)12/h1-2,5H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABRARBVZMEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 5 Cyanopyridin 2 Yl Acetic Acid

Established Synthetic Pathways for Pyridylacetic Acid Scaffolds

The generation of pyridylacetic acid frameworks is a well-explored area of organic synthesis, with several reliable methods at the disposal of chemists.

Nucleophilic Substitution Approaches to Pyridylacetic Acid Derivatives

A prevalent strategy for the synthesis of pyridylacetic acid derivatives involves the nucleophilic substitution on an activated pyridine (B92270) ring. One effective method utilizes pyridine-N-oxides as substrates. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, rendering it susceptible to attack by nucleophiles.

In a common approach, the pyridine-N-oxide is first activated with an agent like tosyl chloride. This is followed by the introduction of a nucleophile that serves as a precursor to the acetic acid moiety. For instance, the reaction with the enolate of a malonic ester can introduce the required two-carbon chain. Subsequent hydrolysis and decarboxylation of the malonate group then yield the desired pyridylacetic acid. This method offers a versatile route to a variety of substituted pyridylacetic acids. nih.govresearchgate.net

Another avenue within nucleophilic substitution involves the direct reaction of a halopyridine, such as 2-chloropyridine, with a suitable nucleophile. The reactivity of the halogen is often enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Meldrum's Acid Mediated Reactions in Pyridylacetic Acid Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a valuable reagent in the synthesis of pyridylacetic acids. nih.govresearchgate.net Its high acidity and cyclic structure facilitate its use as a potent nucleophile in reactions with activated pyridines.

A notable three-component synthesis has been developed that leverages the dual reactivity of Meldrum's acid derivatives. nih.govresearchgate.netnih.govacs.orgacs.org In this approach, a pyridine-N-oxide is activated, and then undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then be ring-opened by a nucleophile, such as an alcohol, leading to the formation of a pyridyl-substituted malonic acid monoester. Subsequent decarboxylation readily affords the pyridylacetic acid ester, which can be hydrolyzed to the final acid. This one-pot procedure provides a convenient and efficient route to a diverse range of substituted 2-(pyridyl)acetic acid derivatives. nih.govresearchgate.net

Approaches for Incorporating the 5-Cyanopyridine Moiety

The introduction of the cyano group at the 5-position of the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved either by direct cyanation of a pre-formed pyridine ring or by constructing the cyanopyridine ring system from acyclic precursors.

Strategies for Direct Cyanation on Pyridine Rings

Direct cyanation of the pyridine ring offers a straightforward approach to introduce the nitrile functionality. Several methods have been developed to achieve this transformation.

One common method involves the activation of a pyridine-N-oxide followed by treatment with a cyanide source. chem-soc.si For example, the Reissert-Henze reaction and its modifications are powerful tools for the cyanation of pyridine N-oxides. In this reaction, the N-oxide is typically treated with an acylating agent and a cyanide salt, such as potassium cyanide, to introduce a cyano group at the 2-position. chem-soc.si While this method traditionally targets the 2-position, the regioselectivity can be influenced by the substitution pattern of the pyridine ring.

Palladium-catalyzed cyanation of halopyridines is another widely used method. This cross-coupling reaction typically employs a palladium catalyst, a ligand, and a cyanide source, such as zinc cyanide or potassium ferrocyanide, to convert a halopyridine into the corresponding cyanopyridine. This method is generally high-yielding and tolerates a wide range of functional groups.

Assembly of Cyanopyridine Ring Systems with Acetic Acid Linkages

An alternative to direct cyanation is the construction of the cyanopyridine ring itself with the acetic acid side chain or a precursor already in place. This can be achieved through multicomponent reactions that bring together several building blocks to form the desired heterocyclic system.

For instance, a one-pot reaction involving an appropriately substituted acetylphenoxy)acetic acid, an aldehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) can lead to the formation of a highly substituted cyanopyridone ring bearing a phenoxyacetic acid moiety. noveltyjournals.com While this specific example leads to a pyridone, similar strategies involving different starting materials could potentially be adapted to construct the desired 2-(5-cyanopyridin-2-yl)acetic acid skeleton.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reagents.

For nucleophilic substitution reactions on pyridine-N-oxides, the choice of the activating agent and the nucleophile is crucial. The reaction temperature and time also play a significant role in determining the yield and purity of the product. Similarly, in palladium-catalyzed cyanations, the selection of the palladium precursor, the phosphine (B1218219) ligand, and the cyanide source can dramatically impact the reaction outcome.

Catalyst Systems in C-C and C-N Bond Formations

Catalysts are fundamental in the synthesis of pyridine derivatives, facilitating the creation of key C-C and C-N bonds with high efficiency and selectivity. In the synthesis of compounds structurally analogous to this compound, palladium-based catalysts are prominently featured, particularly for cyanation reactions which are crucial for introducing the cyano group onto the pyridine ring.

A representative example is the synthesis of ethyl 2-(3-cyanopyridin-2-yl)acetate, an isomer of the precursor to the target molecule. This reaction employs a palladium-dppf complex as the catalyst to facilitate the C-C bond formation through cyanation. The conditions for this type of transformation are often directly transferable to the 5-cyano isomer. chemicalbook.com

The Minisci reaction offers an alternative catalytic approach for C-C bond formation, specifically for the alkylation of heteroaromatic compounds like pyridine. This free-radical reaction typically uses a silver nitrate (B79036) (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) system to generate alkyl radicals from carboxylic acids, which then add to the protonated pyridine ring. researchgate.net While this method is effective for introducing simple alkyl chains, its application for adding an acetic acid moiety would require a suitable precursor that can generate the required radical.

For C-N bond formation, such as in amination reactions on a pyridine ring, the necessity of a metal catalyst depends on the reactivity of the substrate. For highly activated pyridines, such as those bearing a halogen at the 2-position and an electron-withdrawing group like a cyano group, nucleophilic aromatic substitution with an amine can sometimes proceed with only a base and without a metal catalyst. ekb.eg

Below is a table summarizing catalyst systems used in reactions pertinent to the synthesis of cyanopyridine acetic acids.

Table 1: Catalyst Systems in the Synthesis of Cyanopyridine Derivatives

| Reaction Type | Precursor Example | Catalyst System | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanation (C-C Formation) | Ethyl 2-(3-bromopyridin-2-yl)acetate | Pd(dppf)Cl₂·CH₂Cl₂ / Zn(CN)₂ | Ethyl 2-(3-cyanopyridin-2-yl)acetate | 81.8% | chemicalbook.com |

| Alkylation (C-C Formation) | 4-Cyanopyridine | AgNO₃ / (NH₄)₂S₂O₈ | 2-Ethyl-4-cyanopyridine | 44.1% | researchgate.net |

| Nucleophilic Substitution (C-S Formation) | 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Ethanolic Sodium Hydroxide (B78521) (Base) | Indolizine-thioacetate derivative | N/A | beilstein-journals.org |

Solvent Effects and Temperature Control in Reaction Yields

The selection of solvent and the precise control of temperature are critical parameters that significantly influence the reaction rate, selectivity, and ultimately the yield in the synthesis of this compound and its intermediates. The polarity, boiling point, and solvating properties of the solvent must be matched to the specific reaction mechanism being employed.

Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently utilized in the synthesis of cyanopyridine derivatives. chemicalbook.comum.esgoogle.com These solvents are particularly effective for nucleophilic substitution and metal-catalyzed cross-coupling reactions because they can dissolve a wide range of organic substrates and inorganic reagents while remaining relatively unreactive. For example, in the palladium-catalyzed cyanation to form ethyl 2-(3-cyanopyridin-2-yl)acetate, NMP serves as the solvent, facilitating the reaction to proceed to a high yield of 81.8% at a controlled temperature. chemicalbook.com In some cases, reactions can also be performed in water, especially when using phase-transfer catalysts, which offers a more environmentally benign process. google.comgoogle.com

The following table illustrates the impact of different solvents and temperatures on the yield of reactions analogous to those used in the synthesis of this compound.

Table 2: Influence of Solvent and Temperature on Reaction Yields

| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyanation of a bromopyridine ester | N-Methyl-2-pyrrolidone (NMP) | 70 | 81.8 | chemicalbook.com |

| Nucleophilic substitution with an amine | No Solvent (neat) | Room Temp - Heat | Good to Excellent | beilstein-journals.org |

| S-alkylation with ethyl chloroacetate | Dry DMF | Reflux | 65 | nih.gov |

| Cyanation with phase-transfer catalyst | Water | 20 - 40 | High | google.comgoogle.com |

| Carboxylation intermediate step | N,N-Dimethylacetamide | 140 - 160 | N/A | um.es |

Reaction Mechanisms and Transformation Studies of 2 5 Cyanopyridin 2 Yl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle for various synthetic modifications, primarily involving nucleophilic acyl substitution.

Esterification and Amidation Reactions

Esterification: 2-(5-Cyanopyridin-2-yl)acetic acid can be converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible equilibrium-driven process. Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol. wikipedia.org This latter method is often preferred for its higher yields and milder reaction conditions for the final ester formation step.

Amidation: The synthesis of amides from this compound can be accomplished by direct reaction with an amine. However, this direct approach often requires high temperatures and may not be suitable for sensitive substrates. More efficient methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate. For instance, arylacetic acid derivatives can react with various amines to produce the corresponding amides in good to excellent yields. acs.org Catalytic methods, such as those employing TiCp2Cl2, have been shown to facilitate the direct amidation of non-activated carboxylic acids and amines under mild conditions. acs.org Another approach involves the initial formation of an activated ester, such as an N-Hydroxysuccinimide (NHS) ester, which then smoothly reacts with an amine to form the desired amide. openstax.org

Table 1: Representative Amidation Reactions of Phenylacetic Acid Derivatives

| Amine Reactant | Catalyst/Conditions | Product Yield |

| Benzylamine | 10 mol% NiCl2, Toluene | Moderate to Excellent |

| Aliphatic amines | TiCp2Cl2 | Good to Excellent |

| Aniline | TiCp2Cl2 | No reaction |

Data is illustrative of general reactivity for similar structures. acs.org

Conversion to Acyl Halides

The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. google.com This transformation is a key step for synthesizing other carboxylic acid derivatives like esters and amides under milder conditions. wikipedia.orglibretexts.org

Common reagents for this conversion include:

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. google.comresearchgate.net Often, a weak base like pyridine (B92270) is added to neutralize the HCl produced. beilstein-journals.org

Oxalyl Chloride ((COCl)₂): This reagent is milder and more selective than thionyl chloride, though more expensive. The reaction is often catalyzed by dimethylformamide (DMF). libretexts.org

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective for converting carboxylic acids to acyl chlorides. google.com The choice of reagent can depend on the desired reaction conditions and the stability of the starting material.

Reactivity of the Pyridine Nitrogen and Cyano Group

The pyridine ring is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing cyano group at the 5-position.

Nucleophilic and Electrophilic Transformations on the Pyridine Ring

Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.comquimicaorganica.org This is because the electronegative nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex). stackexchange.com For this compound, the ring is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the C5-cyano group. This makes the ring particularly activated towards nucleophilic aromatic substitution. Recent studies have shown that 2-cyanopyridine (B140075) derivatives can react with nucleophiles like cysteine, highlighting the reactivity of the pyridine ring system. rsc.org

Electrophilic Aromatic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution, resembling a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iqorganicchemistrytutor.com The electronegative nitrogen atom and the pyridinium (B92312) cation formed under acidic reaction conditions withdraw electron density from the ring, making it a poor nucleophile. uoanbar.edu.iq Any electrophilic substitution, if it occurs, would be expected at the C3 or C5 positions, but it would require very harsh reaction conditions.

Reduction and Oxidation Reactions of the Nitrile Functionality

The cyano group (-C≡N) can undergo both reduction and oxidation, providing pathways to other important functional groups.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). openstax.orglibretexts.org The reduction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation is often a selective method for nitrile reduction in the presence of other reducible groups like esters. researchgate.net

Table 2: Conditions for Nitrile Reduction

| Reagent | Product | Notes |

| LiAlH₄ | Primary Amine (R-CH₂NH₂) | Powerful, non-selective reducing agent. openstax.orglibretexts.org |

| H₂/Raney Ni, H₂/Pt, or H₂/Pd | Primary Amine (R-CH₂NH₂) | Catalytic hydrogenation, can be selective. researchgate.net |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (R-CHO) | Partial reduction followed by hydrolysis. libretexts.org |

Oxidation (Hydrolysis): The cyano group can be hydrolyzed under acidic or basic conditions to first form an amide (carboxamide) and then, upon further hydrolysis, a carboxylic acid. openstax.orglibretexts.org The hydrolysis of cyanopyridines can be controlled to yield either the amide or the carboxylic acid as the major product. google.comgoogle.com For example, nitrilase enzymes are used in the selective hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide, avoiding further hydrolysis to nicotinic acid. wikipedia.org Additionally, the nitrile functionality can be oxidized under Radziszewski reaction conditions (H₂O₂, base) to yield primary carboxamides. mdpi.com The pyridine nitrogen itself can be oxidized to an N-oxide using reagents like hydrogen peroxide. wikipedia.org

Mechanisms of Key Synthetic Transformations

Mechanism of Acyl Chloride Formation using Thionyl Chloride: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. beilstein-journals.org A base, such as pyridine, then removes a proton. Subsequent loss of a chloride ion forms a chlorosulfite intermediate. beilstein-journals.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This forms a tetrahedral intermediate which collapses to yield the final acyl chloride, along with sulfur dioxide and another chloride ion. researchgate.netbeilstein-journals.org

Mechanism of Nucleophilic Aromatic Substitution: Nucleophilic attack on the electron-deficient pyridine ring occurs preferentially at the C2 and C4 (and C6) positions. stackexchange.com A nucleophile attacks one of these carbons, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. A key resonance structure for attack at these positions places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In a subsequent step, the leaving group (if one is present) is eliminated, and the aromaticity of the ring is restored.

Mechanism of Nitrile Reduction with LiAlH₄: The reduction starts with the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the C≡N triple bond. openstax.orglibretexts.org This forms an imine anion intermediate. This intermediate still contains a C=N double bond and undergoes a second nucleophilic addition of a hydride ion to give a dianion. openstax.org This dianion is then protonated during an aqueous workup step to yield the final primary amine. libretexts.org

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water. For this compound, these reactions are crucial for the synthesis of its derivatives, such as esters and amides.

A primary example of this pathway is the Fischer-Speier esterification, where the carboxylic acid reacts with an alcohol under acidic catalysis to form an ester. researchgate.net The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The synthesis of amides from this compound represents another critical nucleophilic acyl substitution pathway. Direct reaction with an amine is generally inefficient as it leads to salt formation. Therefore, the carboxylic acid is typically activated first. A common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the corresponding amide.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reaction Name | Reactants | Products | Conditions |

| Fischer-Speier Esterification | This compound, Alcohol (e.g., Methanol) | Methyl 2-(5-cyanopyridin-2-yl)acetate | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide Synthesis | This compound, Amine (e.g., Aniline) | N-Phenyl-2-(5-cyanopyridin-2-yl)acetamide | Coupling agent (e.g., DCC), Solvent (e.g., DCM) |

Elimination and Addition Mechanisms

Elimination and addition reactions involving this compound can be centered around the carboxylic acid group or the cyanopyridine moiety. One of the most significant elimination reactions for this class of compounds is decarboxylation.

Pyridylacetic acids are known to undergo decarboxylation, particularly when heated. The mechanism for the decarboxylation of α-pyridylacetic acid has been shown to proceed through a zwitterionic intermediate, where the carboxyl group is deprotonated and the pyridine nitrogen is protonated. This intermediate facilitates the elimination of carbon dioxide to form a carbanion, which is then protonated to yield the final product. The presence of the electron-withdrawing cyano group in the 5-position is expected to influence the stability of the intermediates in this process.

The cyano group itself can participate in addition reactions. For instance, nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under acidic or basic conditions. This represents a potential transformation pathway for this compound, where the cyano group could be converted to a carboxamide or another carboxylic acid group, leading to a dicarboxylic acid derivative of pyridine.

Table 2: Plausible Elimination and Addition Reactions

| Reaction Type | Reactants | Plausible Products | Conditions |

| Decarboxylation | This compound | 2-Methyl-5-cyanopyridine | Heat |

| Nitrile Hydrolysis | This compound, Water | 2-(5-Carbamoylpyridin-2-yl)acetic acid | Acid or Base catalyst, Heat |

Rearrangement Processes

While specific rearrangement processes for this compound are not extensively documented in the literature, intramolecular reactions leading to cyclic products can be considered a form of molecular rearrangement.

Given the presence of the carboxylic acid and the pyridine nitrogen, intramolecular cyclization is a plausible transformation under certain conditions. For example, derivatives of this compound, such as its corresponding acyl chloride, could potentially undergo an intramolecular Friedel-Crafts-type acylation if an appropriate aromatic ring were present in a suitable position on a substituent, leading to the formation of a fused ring system.

Furthermore, reactions involving the cyano group and the adjacent methylene (B1212753) group could lead to rearranged products. For instance, under strongly basic conditions, deprotonation of the methylene group could initiate an intramolecular cyclization onto the cyano group, potentially forming a substituted indolizine-like ring system after subsequent rearrangement, although such a pathway is speculative without direct experimental evidence.

Table 3: Hypothetical Rearrangement/Intramolecular Cyclization

| Reaction Type | Starting Material Derivative | Plausible Product | Conditions |

| Intramolecular Acylation | Activated derivative (e.g., acyl chloride with an appended aryl group) | Fused polycyclic aromatic compound | Lewis Acid catalyst |

| Intramolecular Cyclization | This compound | Substituted indolizine (B1195054) derivative | Strong base, Heat (speculative) |

Lack of Specific Research Data Precludes Article Generation on this compound

The initial and subsequent targeted searches yielded results for analogous but distinct molecules, such as 2-(4-Cyanophenylamino)acetic acid, for which detailed computational studies have been performed. These studies employ the requested theoretical methods and provide in-depth analysis of molecular structure, stability, and reactivity. However, due to the explicit instruction to focus solely on this compound, the data from these related compounds cannot be used to generate a scientifically accurate and compliant article.

The creation of a detailed and authoritative article as outlined in the user's request is contingent upon the availability of specific calculated data points, such as optimized bond lengths, bond angles, dihedral angles, HOMO-LUMO energy gaps, NBO stabilization energies, and MEP map visualizations for the exact compound . Without access to a published study that has performed these calculations on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to generate the English article focusing solely on the "Computational and Theoretical Investigations of this compound" as per the provided outline.

Should the user be interested, a similar article could be generated for a closely related compound, such as 2-(4-Cyanophenylamino)acetic acid , for which extensive computational data is available in the scientific literature.

Computational and Theoretical Investigations of 2 5 Cyanopyridin 2 Yl Acetic Acid

Electronic Structure and Reactivity Descriptors

Global Reactivity Parameters

For instance, a higher HOMO-LUMO energy gap generally signifies lower reactivity and greater kinetic stability. The electrophilicity index (ω) is particularly useful as it quantifies the ability of a molecule to accept electrons. ijsr.net A higher value of ω indicates a good electrophile, while a lower value suggests a good nucleophile. ijsr.net In a related study on cyanuric acid tautomers, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these global reactivity descriptors. ijsr.net Similar computational approaches can be applied to 2-(5-Cyanopyridin-2-yl)acetic acid to predict its reactivity profile in different chemical environments.

Table 1: Representative Global Reactivity Parameters (Illustrative)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Softness | S | 1 / (2η) | Reciprocal of hardness |

| Electronegativity | χ | -μ | Power to attract electrons |

This table presents the general formulas and significance of global reactivity parameters. Actual values for this compound would require specific DFT calculations.

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. arxiv.orgiaea.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. nih.govresearchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule. iaea.orgresearchgate.net

For a molecule like this compound, key vibrational modes would include the C≡N stretching of the cyano group, the C=O and O-H stretching of the carboxylic acid group, and various vibrations of the pyridine (B92270) ring. nih.gov In a study on the related compound 2-(4-Cyanophenylamino)acetic acid, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set were performed to simulate its FT-IR and FT-Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, compensating for anharmonicity and other computational approximations. nih.govnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2230 |

| Carboxylic Acid (C=O) | Stretching | ~1750 |

| Carboxylic Acid (O-H) | Stretching | ~3500 (monomer), broad ~3000 (dimer) |

| Pyridine Ring | C-H Stretching | ~3100-3000 |

Note: These are approximate frequency ranges and would be refined by specific computational calculations for this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. researchgate.net Computational methods, particularly DFT, have become increasingly valuable for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for calculating isotropic chemical shifts of large molecules. researchgate.net

The prediction of chemical shifts for a molecule like this compound would involve optimizing its geometry and then performing NMR calculations. researchgate.net The calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net It is important to note that environmental factors, such as the solvent, can significantly influence chemical shifts, and computational models can account for these effects to improve accuracy. researchgate.netwsu.edu For instance, studies have shown that including solvent effects in calculations can reduce errors in predicted ¹H chemical shifts. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~170-180 |

| Cyano (C≡N) | ~115-125 |

| Pyridine C2 | ~150-160 |

| Pyridine C3 | ~120-130 |

| Pyridine C4 | ~135-145 |

| Pyridine C5 | ~110-120 |

| Pyridine C6 | ~145-155 |

Note: These are estimated chemical shift ranges. Precise values would be obtained from specific DFT calculations.

Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis absorption spectra. researchgate.net This technique provides information about the electronic transitions within a molecule, including the absorption wavelengths (λ_max) and oscillator strengths. researchgate.net

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption. These transitions typically involve the promotion of an electron from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). nih.gov The nature of these orbitals, which can be influenced by the cyano and carboxylic acid functional groups, will determine the characteristics of the absorption spectrum. In a study on related dye-sensitized solar cell components, TD-DFT at the B3LYP/6-31G** level was used to investigate the electronic structure and absorption properties of molecules containing cyanoacetic acid units. researchgate.net

Table 4: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280-320 | > 0.1 | π → π* |

Note: The values presented are illustrative and would be determined by specific TD-DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. nih.gov For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of a given transformation.

For example, in the synthesis of derivatives of this compound, computational studies could help to understand the role of catalysts, predict the most likely reaction pathway, and explain observed regioselectivity or stereoselectivity. nih.gov In a study on copper-catalyzed Ullmann-type reactions, DFT calculations were used to investigate the mechanism and the origin of ligand-directed selectivities. nih.gov The calculations suggested that the reactions could proceed through single-electron transfer (SET) or iodine atom transfer (IAT) mechanisms, depending on the ligand and nucleophile. nih.gov Similar computational approaches could be applied to understand the reactivity of this compound in various synthetic transformations, such as those involving its carboxylic acid or cyano functionalities. nih.govnih.gov

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic data for the compound This compound is not publicly available. As a result, the detailed article on its advanced spectroscopic characterization and analytical methodologies as requested cannot be generated at this time.

Extensive searches for Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and heteronuclear NMR techniques (such as HMBC and HSQC) for this specific molecule did not yield any published experimental or detailed theoretical data.

While information is available for isomers, such as 2-(6-Cyanopyridin-2-yl)acetic acid nih.gov, and for related derivatives, this data is not applicable to the requested compound due to differences in molecular structure which would lead to distinct spectroscopic profiles.

The lack of a dedicated entry for This compound in major chemical databases like PubChem and ChemSpider further underscores the current unavailability of its detailed analytical characterization in the public domain.

Therefore, to maintain scientific accuracy and adhere to the strict requirement of using factual, research-based findings, the requested article cannot be provided.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 5 Cyanopyridin 2 Yl Acetic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of 2-(5-Cyanopyridin-2-yl)acetic acid. The molecular formula of this compound is C8H6N2O2. vulcanchem.com This technique provides essential information for confirming the compound's identity and structural integrity.

Further analysis of the mass spectrum involves studying the fragmentation pattern, where the molecule breaks into smaller, charged fragments. While specific fragmentation data for this compound is not detailed in the provided search results, a typical fragmentation pattern would involve the loss of the carboxylic acid group (-COOH) or the cyano group (-CN), resulting in characteristic fragment ions that can be used to piece together the molecular structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol vulcanchem.com |

| Exact Mass | 162.042927438 Da nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

While specific X-ray crystallography data for this compound is not available in the provided search results, studies on analogous cyanopyridine derivatives offer valuable insights. For these related compounds, the crystal structures are often stabilized by intermolecular and intramolecular hydrogen bonds. nih.gov The pyridine (B92270) ring, along with the cyano and acetic acid substituents, typically results in a planar structure. vulcanchem.com X-ray crystallography studies of similar cyanopyridines have shown C≡N bond lengths of approximately 1.34 Å and C-CH2COOH linkage bond lengths of around 1.47 Å, which are consistent with sp2-hybridized systems. vulcanchem.com

For other crystalline compounds, such as those studied in the provided search results, X-ray crystallography has revealed specific crystal systems, space groups, and unit cell dimensions. For instance, some compounds crystallize in a monoclinic system with space groups like P21/c or C2/c. nih.gov These parameters are fundamental to defining the solid-state structure of a compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. The purity of a compound can be determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the target compound.

For the analysis of similar compounds, various HPLC methods have been developed. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an acidified aqueous solution and an organic solvent, such as methanol (B129727) or acetonitrile. The flow rate is typically maintained around 1.0 mL/min, and detection is often performed using a UV detector at a specific wavelength, for instance, 210.0 nm. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for identification.

Table 2: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Example Condition |

| Column | XTerra C18 |

| Mobile Phase | 0.1% Triethylamine in water (pH 3.0 with o-phosphoric acid) : Methanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210.0 nm |

| Injection Volume | 50 µL |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile separation technique used for monitoring reaction progress, identifying compounds, and assessing purity. ijpba.in It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. ijpba.in

The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. ijpba.in For compounds like this compound, a polar stationary phase like silica gel is often used. The choice of mobile phase is crucial for achieving good separation. A mixture of solvents is often employed to fine-tune the polarity. For example, a mobile phase could consist of ethyl acetate (B1210297), formic acid, acetic acid, and water in specific ratios. nih.gov

After development, the separated spots on the TLC plate are visualized, often under UV light. semanticscholar.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated and used for identification.

Table 3: Illustrative TLC Parameters for Analysis of Related Compounds

| Parameter | Example Condition |

| Stationary Phase | Silica gel pre-coated plates nih.gov |

| Mobile Phase | Ethyl acetate : Formic acid : Acetic acid : Water (100:11:11:13, v/v/v/v) nih.gov |

| Visualization | UV light (e.g., 254 nm or 366 nm) semanticscholar.org |

Derivatization and Functionalization Strategies of 2 5 Cyanopyridin 2 Yl Acetic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, enabling the formation of esters and amides, which are fundamental transformations in organic synthesis.

Ester Formation and Hydrolysis

The conversion of the carboxylic acid group of 2-(5-Cyanopyridin-2-yl)acetic acid into an ester is a common strategy to mask its acidic nature, improve its solubility in organic solvents, or to act as a protecting group during subsequent reactions. A prevalent method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with methanol (B129727) would yield methyl 2-(5-cyanopyridin-2-yl)acetate. The existence of this methyl ester is confirmed by its commercial availability. sigmaaldrich.cn

The hydrolysis of the resulting ester back to the parent carboxylic acid can be achieved under either acidic or basic conditions. nih.govresearchgate.net Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is favored by the presence of excess water. Basic hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt, which is then acidified to yield the carboxylic acid.

Table 1: Esterification and Hydrolysis of this compound

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester (e.g., Methyl 2-(5-cyanopyridin-2-yl)acetate) |

| Hydrolysis | Water, Acid or Base Catalyst, Heat | This compound |

Amide Bond Formation and Peptide Conjugation

The carboxylic acid group can be readily converted into an amide via reaction with a primary or secondary amine. This transformation is of particular importance for the construction of more complex molecules, including the conjugation to peptides. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. google.com Therefore, the carboxylic acid is typically activated first. libretexts.orglibretexts.org This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. libretexts.org

Alternatively, and more commonly in modern synthesis, a variety of coupling reagents are employed to facilitate amide bond formation under milder conditions. uni-kiel.desigmaaldrich.compeptide.comorganic-chemistry.orgbachem.commasterorganicchemistry.com These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The choice of coupling reagent is critical, especially in peptide synthesis where racemization of chiral centers must be minimized. uni-kiel.debachem.com

Table 2: Common Peptide Coupling Reagents

| Coupling Reagent | Abbreviation | Activating Species |

| Dicyclohexylcarbodiimide (B1669883) | DCC | O-acylisourea |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt ester |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | OAt ester |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt ester |

The use of these reagents allows for the conjugation of this compound to the N-terminus of a peptide or to an amino acid, forming a stable amide linkage. The commercial availability of related amino acid derivatives, such as (S)-2-amino-2-(5-cyanopyridin-2-yl)acetic acid, highlights the relevance of this scaffold in peptide and medicinal chemistry.

Transformations of the Cyano Group

The cyano group on the pyridine (B92270) ring is another key functional handle that can undergo a variety of chemical transformations, most notably reduction to an amine or hydrolysis to a carboxamide or a carboxylic acid.

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a basic center or for further functionalization. Various reducing agents can be employed for this purpose. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is a common method. Other chemical reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) derivatives.

Hydrolysis to Carboxamides and Carboxylic Acids

The cyano group can be hydrolyzed under either acidic or basic conditions. nih.gov The hydrolysis typically proceeds in two stages: first to a primary amide (carboxamide) and then, upon further reaction, to a carboxylic acid. nih.gov By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide. For instance, partial hydrolysis of the cyano group in this compound would yield 2-(5-carbamoylpyridin-2-yl)acetic acid. Complete hydrolysis would lead to the formation of a dicarboxylic acid, pyridine-2,5-dicarboxylic acid, after decarboxylation of the unstable α-carboxy intermediate. Enzymatic hydrolysis, using nitrile hydratases or nitrilases, can also be employed for these transformations, often with high selectivity and under mild conditions. nih.gov

Table 3: Hydrolysis Products of the Cyano Group

| Hydrolysis Condition | Intermediate Product | Final Product (after potential decarboxylation) |

| Partial Hydrolysis | 2-(5-Carbamoylpyridin-2-yl)acetic acid | Not Applicable |

| Complete Hydrolysis | 2-(5-Carboxypyridin-2-yl)acetic acid | Pyridine-2,5-dicarboxylic acid |

Modifications on the Pyridine Ring

The pyridine ring itself can be a target for modification, primarily through electrophilic or nucleophilic aromatic substitution reactions. The existing substituents on the ring, the electron-withdrawing cyano group and the activating acetic acid side chain, influence the position and feasibility of these substitutions.

The pyridine nitrogen and the cyano group are deactivating towards electrophilic aromatic substitution, making such reactions challenging. However, if an electrophilic substitution were to occur, the directing effects of the existing groups would need to be considered.

Nucleophilic aromatic substitution (SNA) is a more plausible pathway for modifying the pyridine ring, especially if a good leaving group is present. youtube.comnih.govlibretexts.orgresearchgate.net For example, in a related compound like 2-chloro-5-cyanopyridine, the chlorine atom at the 2-position is susceptible to displacement by nucleophiles. nbinno.com The reaction proceeds through an addition-elimination mechanism, often forming a stable Meisenheimer complex intermediate. libretexts.orgresearchgate.net The strong electron-withdrawing effect of the cyano group at the 5-position activates the ring for nucleophilic attack, particularly at the 2- and 6-positions. Therefore, if this compound were to be synthesized from a precursor like 2-halo-5-cyanopyridine, the displacement of the halogen would be a key step. Further nucleophilic substitution on the pyridine ring of this compound itself is less likely without the presence of a suitable leaving group.

Alkylation and Arylation Reactions

The methylene (B1212753) bridge in this compound and its ester derivatives serves as a prime site for the introduction of alkyl and aryl groups. These reactions typically proceed via the formation of a carbanion at the α-position to the ester and cyano groups, which then acts as a nucleophile.

Palladium-catalyzed cross-coupling reactions are a common method for the α-arylation of esters. A one-pot procedure for the synthesis of 2-alkyl-2-arylcyanoacetates has been developed, which involves a palladium-catalyzed enolate arylation followed by an in-situ alkylation. This method demonstrates good to excellent yields and is compatible with a variety of aryl and heteroaryl bromides. nih.gov The arylation of ethyl cyanoacetate (B8463686) can be achieved using a palladium catalyst, with the optimal conditions often involving a specific ligand and base combination to facilitate the reaction. organic-chemistry.org High-throughput screening methods, such as those employing fluorescence resonance energy transfer (FRET), have been utilized to rapidly identify effective catalyst systems for the arylation of cyanoesters. organic-chemistry.org

While specific examples of alkylation and arylation directly on the this compound scaffold are not extensively detailed in the reviewed literature, the general principles of α-alkylation and α-arylation of cyanoacetates are well-established. These reactions typically involve a strong base to deprotonate the α-carbon, followed by reaction with an alkyl or aryl halide. For instance, the palladium-catalyzed arylation of ethyl cyanoacetate has been demonstrated with various aryl bromides and chlorides. organic-chemistry.org

Table 1: Alkylation and Arylation of Cyanoacetate Derivatives

| Product | Starting Material | Reagents and Conditions | Reference |

| 2-Alkyl-2-arylcyanoacetates | Ethyl cyanoacetate | 1. Pd(OAc)2/DPPF, Base 2. Alkyl halide | nih.gov |

| Ethyl α-arylcyanoacetate | Ethyl cyanoacetate | [(allyl)PdCl]2 or CpPd(allyl), Na3PO4, Toluene, 70 °C | organic-chemistry.org |

Introduction of Additional Heterocyclic Moieties

The functional groups of this compound, particularly after conversion to its corresponding hydrazide, serve as key precursors for the construction of various heterocyclic rings. This strategy is a powerful tool for generating novel molecular architectures with potentially enhanced biological activities. The most common heterocycles synthesized from this scaffold include oxadiazoles, pyrazoles, and triazoles.

The synthesis of 1,3,4-oxadiazoles from this compound typically begins with the conversion of the carboxylic acid to its methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetic acid hydrazide. scispace.com This hydrazide intermediate is then reacted with an aroyl chloride in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole. scispace.comnih.gov This method has been successfully applied to the synthesis of 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines. scispace.com

The formation of pyrazole (B372694) derivatives can be achieved through the reaction of the corresponding acetohydrazide with reagents like ethyl acetoacetate (B1235776) or diethyl malonate in the presence of acetic acid under reflux conditions. researchgate.net Another approach involves the reaction of the starting ester with hydrazine hydrate, which can lead to the formation of pyrazolidine-dione structures. researchgate.net

The synthesis of triazole derivatives can be accomplished by first converting the acetic acid hydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This intermediate can then undergo cyclization under basic conditions to form the triazole ring. nih.gov Alternatively, the reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide can lead to an oxadiazole intermediate, which can then be treated with hydrazine hydrate to form a triazole. chemistryjournal.net

Table 2: Synthesis of Heterocyclic Moieties from this compound Derivatives

| Heterocycle | Starting Material Derivative | Key Reagents | Reference |

| 1,3,4-Oxadiazole | This compound hydrazide | Aroyl chloride, POCl3 | scispace.comnih.gov |

| Pyrazole | 2-(5-Cyanopyridin-2-yl)acetohydrazide | Ethyl acetoacetate, Acetic acid | researchgate.net |

| Pyrazolidine-dione | Ethyl 2-(5-Cyanopyridin-2-yl)acetate | Hydrazine hydrate | researchgate.net |

| 1,2,4-Triazole | This compound hydrazide | Isothiocyanate, Base | nih.gov |

| 1,2,4-Triazole | This compound hydrazide | 1. CS2, KOH 2. Hydrazine hydrate | chemistryjournal.net |

Applications of 2 5 Cyanopyridin 2 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 2-(5-cyanopyridin-2-yl)acetic acid as a versatile building block stems from the distinct reactivity of its constituent parts. The pyridine (B92270) nitrogen atom can be quaternized or act as a ligand for metal catalysis. The carboxylic acid group can be converted into a wide array of derivatives such as esters, amides, and acid halides. The cyano group is a powerful electron-withdrawing group and can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Furthermore, the methylene (B1212753) group is activated by both the pyridine ring and the cyano group, making it susceptible to deprotonation and subsequent reactions with electrophiles. This multi-faceted reactivity allows for its incorporation into a diverse range of more complex molecular structures. researchgate.net

The strategic placement of reactive functional groups makes this compound an exceptional precursor for the synthesis of a variety of heterocyclic compounds. The presence of the cyano group alongside an active methylene group is a classic structural motif for constructing new ring systems. researchgate.netacs.org For instance, it can undergo condensation reactions with various binucleophilic reagents to yield fused heterocyclic systems. The cyanoacetohydrazide moiety, a related structure, is known to be a versatile precursor for a wide range of heterocyclic compounds through reactions involving its multiple functional centers. researchgate.netscispace.com Similarly, this compound can be converted to its corresponding hydrazide or other derivatives to serve as a starting point for complex heterocycles like pyrazoles, triazoles, and pyridazines. acs.org The inherent reactivity of the molecule allows for the generation of indolizine (B1195054) derivatives, an important class of nitrogen-fused bicyclic heterocycles. researchgate.net

Below is a table summarizing potential cyclization reactions for synthesizing heterocyclic compounds from this compound derivatives.

| Starting Derivative | Reagent | Resulting Heterocycle |

| Ester/Acid Chloride | Hydrazine (B178648) Hydrate (B1144303) | Pyrazolidinone derivative |

| Cyano Group | Hydroxylamine | N-hydroxyamidine |

| Cyano Group | Sodium Azide | Tetrazole derivative |

| Active Methylene | α,β-Unsaturated Ketone | Substituted Pyridone |

The development of complex molecular architectures, including coordination polymers and metal-organic frameworks (MOFs), relies on building blocks that can form predictable and stable connections. 20.210.105 this compound is an ideal candidate for such applications due to its multiple coordination sites. rsc.org The pyridine nitrogen, the nitrogen of the cyano group, and the oxygen atoms of the carboxylate group can all act as Lewis bases, binding to metal ions to form extended networks. nih.gov The rigid structure of the pyridine ring combined with the flexible acetic acid linker allows for the formation of diverse topologies, from simple 1D chains to complex 3D frameworks. rsc.org The specific geometry and connectivity of these architectures can be tuned by selecting different metal ions and controlling reaction conditions. These complex structures are of significant interest for applications in gas storage, catalysis, and sensing.

Design and Synthesis of Functional Molecules

Beyond its role in building skeletal frameworks, this compound is instrumental in the design of molecules with specific functions, particularly in the fields of materials science and chemical biology.

The cyanopyridine core is a well-established fluorophore, and its derivatives are often used in the development of fluorescent sensors. rsc.orgisef.net The fluorescence properties of the cyanopyridine unit are highly sensitive to its chemical environment, including polarity, pH, and the presence of metal ions. This sensitivity can be exploited to design "turn-on" or "turn-off" fluorescent probes. sigmaaldrich.com For example, the coordination of a specific metal ion to the pyridine or cyano nitrogen could lead to a significant change in the fluorescence emission intensity or wavelength. acs.org The carboxylic acid group provides a convenient handle for conjugating the probe to other molecules, such as peptides or proteins, enabling the targeted imaging of biological processes and analytes within living cells. rsc.orgnih.gov

In the field of renewable energy, this compound and its derivatives are highly relevant as components in dye-sensitized solar cells (DSSCs). nih.gov In a typical organic sensitizer (B1316253) of the donor-π-acceptor (D-π-A) type, each part of the molecule plays a critical role. The carboxylic acid function is a well-established and effective anchoring group, forming a strong electronic coupling with the titanium dioxide (TiO₂) semiconductor surface for efficient electron injection. acs.org20.210.105 The pyridine ring can also serve as an anchoring group and is a common building block in the ligands of highly efficient ruthenium-based and metal-free organic dyes. rsc.orgrsc.orgresearchgate.net The cyano group is a powerful electron-withdrawing group, frequently employed as the electron acceptor in D-π-A dyes. acs.orgunl.edu It helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dye, which is beneficial for the electron injection process and for tuning the dye's absorption spectrum. acs.orgunl.edu Therefore, the integrated structure of this compound provides a foundational scaffold for creating efficient organic sensitizers for DSSCs. researchgate.netnih.gov

The functional roles of the molecular components in a DSSC are summarized below.

| Molecular Component | Function in Dye-Sensitized Solar Cell |

| Carboxylic Acid Group | Anchors the dye to the TiO₂ semiconductor surface; facilitates electron injection. acs.org |

| Pyridine Ring | Part of the π-conjugated system; can also act as an anchoring group. researchgate.netresearchgate.net |

| Cyano Group | Strong electron-acceptor, tuning HOMO/LUMO levels and improving electron transfer. unl.edu |

Chemo-Enzymatic Approaches in Synthesis

Modern synthetic chemistry increasingly integrates enzymatic transformations with traditional chemical methods to achieve higher efficiency and selectivity. Chemo-enzymatic approaches offer significant advantages, particularly for the synthesis of chiral molecules and for performing reactions under mild, environmentally friendly conditions. unl.edu Although specific chemo-enzymatic syntheses involving this compound are not widely reported, the molecule's structure is amenable to several enzymatic transformations. For instance, lipases or esterases could be employed for the highly enantioselective hydrolysis of a prochiral diester derivative of the acetic acid moiety, or for the selective esterification of the acid itself. Other enzymes, such as nitrile hydratases, could potentially hydrate the cyano group to an amide under mild conditions, avoiding the harsh acidic or basic hydrolysis typically required. This blending of biocatalysis and chemical synthesis opens new avenues for creating complex, high-value molecules from versatile building blocks like this compound. unl.edu

Future Research Directions and Unexplored Avenues in 2 5 Cyanopyridin 2 Yl Acetic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

One promising approach is the application of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis has been successfully adapted to a microwave flow reactor, allowing for a one-step preparation of pyridines without the need to isolate intermediates. beilstein-journals.org This methodology could potentially be adapted for the synthesis of 2-(5-Cyanopyridin-2-yl)acetic acid, offering a more streamlined and efficient route.

Another area of interest is the use of more environmentally benign solvents and catalysts. Research into cascade reactions, where multiple bond-forming events occur in a single pot, could also lead to more atom-economical and sustainable syntheses. mdpi.com The development of such methods would not only be beneficial from an environmental perspective but could also make the production of this compound and its derivatives more cost-effective for various applications.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the photophysical properties of this compound is crucial for its application in areas such as photosensitizers and optoelectronics. Ultrafast spectroscopy techniques, such as femtosecond time-resolved absorption and fluorescence spectroscopy, are powerful tools for probing the excited-state dynamics of molecules on incredibly short timescales. nih.govresearchgate.net

Future research in this area could involve investigating the ultrafast relaxation dynamics of this compound and its derivatives upon photoexcitation. nih.gov This would provide valuable insights into the processes of intersystem crossing, internal conversion, and energy transfer that govern the molecule's photochemistry. whiterose.ac.ukrsc.org By studying how modifications to the molecular structure affect these dynamics, researchers can gain a more comprehensive understanding of the structure-property relationships. nih.gov This knowledge is a prerequisite for the rational design of new derivatives with optimized photophysical characteristics for specific applications. nih.gov

Integration with Flow Chemistry and Automation Techniques

The integration of flow chemistry and automation offers a paradigm shift in the synthesis and optimization of chemical compounds. uc.pt Continuous flow systems provide numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the ability to readily scale up reactions. nih.govsyrris.com

Future research could focus on developing a continuous flow synthesis for this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. beilstein-journals.org The use of in-line analytical techniques, such as NMR and mass spectrometry, could provide real-time monitoring of the reaction progress, allowing for rapid optimization and control. uc.pt

Furthermore, the combination of flow chemistry with automated platforms can enable the high-throughput synthesis of libraries of this compound derivatives. syrris.com This would greatly accelerate the discovery of new compounds with desired biological activities or material properties. The ability to rapidly synthesize and screen a diverse range of analogues is a key advantage in modern drug discovery and materials science. syrris.comrsc.org

Exploration of Solid-State Forms and Cocrystallization

The solid-state properties of a chemical compound can have a significant impact on its physical and chemical stability, solubility, and bioavailability. Future research should explore the different solid-state forms of this compound, including polymorphs, solvates, and hydrates. Characterization of these forms using techniques such as X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis will be crucial.

A particularly promising area of investigation is cocrystallization. jst.go.jp By combining this compound with other molecules (coformers) through non-covalent interactions, it may be possible to create new crystalline solids with improved properties. jst.go.jp For example, cocrystallization has been shown to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients. jst.go.jp This approach could be used to tailor the physicochemical properties of this compound for specific applications.

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. mdpi.com In the context of this compound, computational methods can be employed to design novel derivatives with specific, pre-determined properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Cyanopyridin-2-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodology : Begin with a nucleophilic substitution reaction on 5-cyanopyridine-2-methanol using bromoacetic acid under basic conditions (e.g., NaH in THF). Monitor reaction progress via TLC or HPLC. Optimize yield by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 pyridine derivative to bromoacetic acid). Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials .

- Validation : Confirm product purity using -NMR (e.g., δ 8.7 ppm for pyridinyl protons) and LC-MS. Compare melting points and retention times with literature data .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

- Methodology :

- NMR : Identify the pyridinyl protons (δ 7.5–8.7 ppm) and the acetic acid side chain (δ 3.8–4.2 ppm for CH, δ 12–13 ppm for COOH). The cyano group (C≡N) does not directly appear in -NMR but influences neighboring proton shifts.

- IR : Look for a strong C≡N stretch at ~2240 cm and carboxylic acid O-H stretch at ~2500–3300 cm.

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for designing in vitro assays?

- Data :

- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); use DMSO or methanol for stock solutions.

- pKa : Estimated at ~2.4 (carboxylic acid) and ~4.9 (pyridinyl N), based on structural analogs .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Analyze charge distribution at the cyano and carboxylic acid groups to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures using AMBER or GROMACS. Assess hydrogen-bonding interactions with catalytic metal ions (e.g., Pd, Cu) .

- Validation : Compare computational results with experimental kinetics (e.g., reaction rates in cross-coupling reactions).

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?

- Case Study : If X-ray diffraction reveals inconsistent bond lengths (e.g., C-N vs. C-O), use SHELX for structure refinement . Apply ORTEP-3 to visualize thermal ellipsoids and assess disorder in the crystal lattice .

- Troubleshooting : Re-measure data at low temperature (100 K) to reduce thermal motion artifacts. Cross-validate with -CP/MAS NMR to confirm solid-state structure .

Q. How do solvent effects and pH influence the compound’s stability in long-term biological assays?

- Experimental Design :

- Stability Tests : Incubate the compound in PBS (pH 7.4), DMEM (pH 8.0), and acidic buffer (pH 2.0) at 37°C for 72 hours. Monitor degradation via HPLC-MS.

- Kinetic Analysis : Fit data to first-order decay models. Identify degradation products (e.g., hydrolysis of cyano to amide groups) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Root Causes : Variability may arise from differences in assay conditions (e.g., cell lines, exposure times) or compound purity.

- Resolution :

Replicate assays using standardized protocols (e.g., MTT assay with HepG2 cells, 48-hour exposure).

Quantify purity via -NMR integration and elemental analysis.

Apply multivariate statistical analysis (ANOVA) to identify confounding variables .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.